molecular formula C17H15N3O2S B2763785 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 886915-14-6

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2763785
CAS No.: 886915-14-6
M. Wt: 325.39
InChI Key: JBCWUKRXWQDNRQ-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a chemical compound with a complex structure that includes a 1,3,4-oxadiazole ring, a phenylacetamide group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylacetamide group is then introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylacetamide group can interact with enzymes or receptors, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
  • **N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
  • **N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Uniqueness

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-14-9-5-8-13(11-14)16-19-20-17(22-16)18-15(21)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCWUKRXWQDNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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